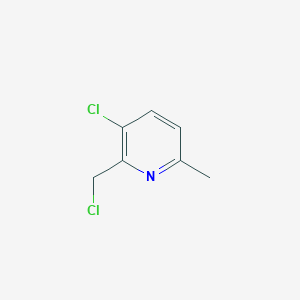

3-Chloro-2-(chloromethyl)-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUIZEWLIWITRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Chloro 2 Chloromethyl 6 Methylpyridine

Reactions at the Chloromethyl Group

The chloromethyl substituent is a key functional handle for a variety of chemical modifications, primarily through nucleophilic substitution and radical reactions. Its position adjacent to the pyridine (B92270) nitrogen influences its reactivity.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alcohols)

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions (SN2) with a range of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities.

With Amines: Primary and secondary amines react with 3-Chloro-2-(chloromethyl)-6-methylpyridine to form the corresponding aminomethylpyridine derivatives. These reactions are fundamental in the synthesis of more complex molecules, including potential biologically active compounds and ligands for coordination chemistry.

With Thiols: Thiolates are excellent nucleophiles and react efficiently to displace the chloride, forming thioethers. This reaction is often used in the preparation of sulfur-containing ligands and pharmaceutical intermediates.

With Alcohols: Alkoxides, derived from alcohols, can also serve as nucleophiles, leading to the formation of ethers. These reactions typically require a strong base to deprotonate the alcohol, forming the more reactive alkoxide ion.

| Nucleophile Type | Example Nucleophile | Product Type |

| Primary Amine | R-NH₂ | 2-(Aminomethyl)-3-chloro-6-methylpyridine |

| Secondary Amine | R₂NH | 2-(Dialkylaminomethyl)-3-chloro-6-methylpyridine |

| Thiol | R-SH (in presence of base) | 2-(Alkylthiomethyl)-3-chloro-6-methylpyridine |

| Alcohol | R-OH (in presence of base) | 2-(Alkoxymethyl)-3-chloro-6-methylpyridine |

Generation of Carbon-Centered Radicals from Carbon-Halogen Bonds

While less common than nucleophilic substitutions for this class of compounds, the carbon-halogen bond of the chloromethyl group can be cleaved to generate a carbon-centered radical. This can be achieved through various methods, including the use of radical initiators or photoredox catalysis. The resulting pyridyl-methyl radical can then participate in a variety of radical-mediated transformations, such as additions to alkenes or arenes, allowing for the formation of new carbon-carbon bonds. Due to the limited specific research on this compound in this context, the reactivity is inferred from general principles of radical chemistry of benzylic and heterocyclic halides.

Derivatization for Ligand Synthesis

The facile reactivity of the chloromethyl group makes this compound a valuable precursor for the synthesis of a wide array of ligands. By reacting it with various nucleophiles containing additional donor atoms, bidentate, tridentate, and polydentate ligands can be constructed. For instance, reaction with a molecule containing both an amine and a pyridine group can lead to the formation of a tridentate N,N,N-ligand. Similarly, reactions with amino-thiols or amino-alcohols can generate mixed-donor ligands. These ligands are of significant interest in coordination chemistry for the synthesis of metal complexes with specific catalytic, magnetic, or optical properties. The synthesis of such ligands often involves a straightforward nucleophilic substitution at the chloromethyl position. For example, phosphinoyl Grignard-based substitutions on 2,6-bis(chloromethyl)pyridine have been used to create trifunctional ligands nih.gov.

Reactivity of the Pyridine Ring

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards both nucleophilic and organometallic transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring. In this reaction, a nucleophile replaces a leaving group (in this case, the chlorine atom at the 3-position) on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex libretexts.orglibretexts.org.

The reactivity of halogenated pyridines in SNAr reactions is dependent on the position of the halogen. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic attack than those at the 3-position youtube.com. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the ortho or para positions, providing significant stabilization youtube.com. For 3-halopyridines, this stabilization is not possible, rendering them less reactive in classical SNAr reactions youtube.comnih.gov. However, under forcing conditions or with very strong nucleophiles, substitution at the 3-position can occur.

Organometallic Transformations (e.g., Metalation, Cross-Coupling Reactions)

The pyridine ring can also be functionalized through various organometallic transformations.

Metalation: Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds baranlab.orgwikipedia.org. In this strategy, a directing metalation group (DMG) on the ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, forming an organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. For pyridine derivatives, the nitrogen atom itself can act as a directing group, but this often leads to addition of the organolithium reagent to the C=N bond harvard.edu. Therefore, other directing groups are often employed. In the case of this compound, the chloromethyl group is not a typical directing group for ortho metalation. However, metalation of the pyridine ring can be influenced by the substituents present. For instance, the lithiation of 2-chloropyridine can be directed to the C-6 position using a BuLi-LiDMAE superbase nih.gov.

Exploration of Oxidation and Reduction Pathways

Detailed experimental studies specifically investigating the oxidation and reduction pathways of this compound are not extensively documented in publicly available scientific literature. However, based on the known reactivity of related chloromethylpyridine and substituted pyridine derivatives, potential transformation routes can be postulated.

Oxidation Pathways:

The oxidation of this compound could theoretically proceed at several sites on the molecule, primarily the chloromethyl group, the methyl group, or the pyridine nitrogen.

Oxidation of the Chloromethyl Group: The chloromethyl group is a potential site for oxidation to yield the corresponding aldehyde (3-chloro-6-methylpyridine-2-carbaldehyde) or, with a stronger oxidizing agent, the carboxylic acid (3-chloro-6-methylpyridine-2-carboxylic acid). The choice of oxidizing agent would be critical to control the extent of the oxidation.

Oxidation of the Methyl Group: The methyl group at the 6-position is also susceptible to oxidation, which would lead to a hydroxymethyl or carboxylic acid functionality at this position. Selective oxidation of one methyl-containing group over the other would present a significant synthetic challenge.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridine derivatives and can significantly alter the electronic properties and reactivity of the ring.

Reduction Pathways:

The reduction of this compound would likely target the chloromethyl group or the chloro substituent on the pyridine ring.

Reduction of the Chloromethyl Group: The chloromethyl group could be reduced to a methyl group, yielding 3-chloro-2,6-dimethylpyridine. This type of reductive dehalogenation is a common transformation in organic synthesis.

Reduction of the Ring Chloro Substituent: The chlorine atom on the pyridine ring could also be removed via reductive dehalogenation to give 2-(chloromethyl)-6-methylpyridine.

Catalytic Hydrogenation of the Pyridine Ring: Under more forcing conditions, such as catalytic hydrogenation with catalysts like platinum oxide, the pyridine ring itself could be reduced to a piperidine ring. This would result in a significant change to the molecule's structure and properties.

It is important to note that the presence of multiple reactive sites could lead to a mixture of products, and achieving selectivity for a specific oxidation or reduction pathway would require careful selection of reagents and reaction conditions.

| Functional Group | Potential Transformation | Potential Product(s) |

| 2-(chloromethyl) | Oxidation | 3-chloro-6-methylpyridine-2-carbaldehyde, 3-chloro-6-methylpyridine-2-carboxylic acid |

| 2-(chloromethyl) | Reduction (Dehalogenation) | 3-chloro-2,6-dimethylpyridine |

| 3-chloro | Reduction (Dehalogenation) | 2-(chloromethyl)-6-methylpyridine |

| 6-methyl | Oxidation | 3-chloro-2-(chloromethyl)pyridin-6-yl)methanol, 3-chloro-2-(chloromethyl)pyridine-6-carboxylic acid |

| Pyridine Nitrogen | N-Oxidation | This compound 1-oxide |

| Pyridine Ring | Catalytic Hydrogenation | 3-chloro-2-(chloromethyl)-6-methylpiperidine |

Elucidation of Reaction Mechanisms

The primary reaction pathway for 2-(chloromethyl)pyridine derivatives involves nucleophilic substitution at the methylene (B1212753) carbon of the chloromethyl group. This reactivity is due to the electron-withdrawing nature of both the adjacent chlorine atom and the pyridine ring, which makes the carbon atom electrophilic.

The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride leaving group in a single, concerted step. The transition state for this reaction would involve a pentacoordinate carbon atom where the bond to the nucleophile is forming concurrently with the breaking of the carbon-chlorine bond.

Computational studies on related systems, such as the nucleophilic substitution of pyridine at an unsaturated carbon center, have explored the energetics and geometries of such transition states. These studies help in understanding the factors that influence the reaction barrier, such as the nature of the nucleophile, the solvent, and the electronic effects of substituents on the pyridine ring. For this compound, the chloro and methyl substituents would be expected to modulate the electrophilicity of the chloromethyl group and thereby influence the rate of nucleophilic substitution.

Given that this compound is primarily used as a reagent in stoichiometric reactions, detailed investigations into its role in catalytic cycles are limited. However, its ability to act as a ligand precursor for transition metal catalysts is an area of potential interest.

The pyridine nitrogen and the chloromethyl group (or a derivative thereof) can coordinate to a metal center, forming a chelate structure. If this compound were to participate in a catalytic cycle, it would likely be as part of a larger ligand framework that modulates the activity of a catalytic metal.

For instance, in the context of palladium-catalyzed cross-coupling reactions, pyridine-containing ligands are known to play a crucial role in the catalytic cycle, influencing steps such as oxidative addition and reductive elimination. While no specific catalytic cycles involving this compound have been reported, its structural motifs suggest potential for its derivatives to be employed in the design of new catalysts. The investigation of such catalytic applications would involve the synthesis of metal complexes and the detailed study of their reactivity and the intermediates formed during the catalytic process.

Derivatization and Advanced Functionalization of 3 Chloro 2 Chloromethyl 6 Methylpyridine

Synthesis of Complex Heterocyclic Frameworks

The strategic positioning of two distinct chloro-substituents on the 2-(methyl) and 3-positions of the pyridine (B92270) ring makes 3-Chloro-2-(chloromethyl)-6-methylpyridine an ideal starting material for the construction of annulated heterocyclic systems. The disparate reactivity of the benzylic-type chloride in the chloromethyl group versus the aryl chloride on the ring allows for sequential and site-selective reactions to build fused chemical structures.

The synthesis of fused pyridine systems often relies on intramolecular cyclization reactions, where functional groups in adjacent positions on a ring react to form a new, fused ring. The 2-(chloromethyl) group of the title compound is a potent electrophile, perfectly poised for cyclization with a nucleophilic center introduced at the 3-position.

A common strategy involves the initial nucleophilic aromatic substitution (SNAr) of the 3-chloro substituent with a suitable nucleophile, such as an amine or a thiol. The resulting intermediate, now bearing a nucleophilic group ortho to the chloromethyl moiety, can undergo a subsequent intramolecular cyclization to yield a bicyclic, fused pyridine derivative. For example, reaction with an aniline (B41778) derivative could lead to the formation of a pyrido[3,2-b]indole framework, a core structure found in various biologically active molecules. The choice of nucleophile and reaction conditions dictates the nature of the resulting fused system.

| Reaction Type | Reagents & Conditions | Potential Product | Fused Ring System |

| Intramolecular Amination | 1. Aniline, Pd-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, 110°C. 2. Strong base (e.g., NaH), DMF, 80°C. | Pyrido[3,2-b]indole derivative | 5-membered (Pyrrole) |

| Intramolecular Thiolation | 1. Thiophenol, Base (e.g., K₂CO₃), DMSO, 100°C. 2. Base (e.g., NaH), THF, 60°C. | Thieno[3,2-b]pyridine derivative | 5-membered (Thiophene) |

The creation of spirocyclic systems, where two rings share a single atom, represents a significant synthetic challenge and is of great interest in medicinal chemistry due to the introduction of three-dimensional complexity. nih.govresearchgate.net The derivatization of this compound can be tailored to generate precursors for spirocyclization.

One conceptual pathway involves using the chloromethyl group as a handle to tether a cyclic nucleophile, such as a cycloalkanone enolate or a cyclic amine. This initial substitution reaction attaches a carbocyclic or heterocyclic ring to the pyridine scaffold via the methylene (B1212753) bridge. Subsequent functionalization and an intramolecular cyclization event, potentially involving dearomatization of the pyridine ring or reaction at the 3- or 6-positions, could forge the spirocyclic junction. nih.gov Such strategies, though complex, provide access to novel and structurally rigid polycyclic frameworks. nih.govresearchgate.net

| Conceptual Stage | Methodology | Intermediate/Product Type |

| Tethering | Reaction of the 2-(chloromethyl) group with a cyclic nucleophile (e.g., piperidin-4-one). | 2-((4-oxopiperidin-1-yl)methyl)pyridine derivative. |

| Cyclization | Intramolecular reaction (e.g., Friedel-Crafts type) targeting an activated position on the pyridine ring. | Spiro[piperidine-4,X'-pyridocycle] derivative. |

Preparation of Designed Ligands for Coordination Chemistry Research

The pyridine motif is a cornerstone of ligand design in coordination chemistry, prized for its well-defined geometric and electronic properties. researchgate.net this compound serves as an excellent building block for crafting sophisticated multidentate ligands, where multiple donor atoms are arranged to bind a single metal center, forming a stable chelate complex.

The high reactivity of the chloromethyl group towards N-, O-, S-, and P-based nucleophiles allows for the straightforward assembly of chelating arms around the pyridine core. By reacting the compound with molecules containing two or more donor sites, multidentate ligands can be synthesized in a modular fashion. For instance, reaction with bis(2-picolyl)amine would yield a tridentate N,N,N-donor ligand. The presence of the chloro and methyl groups on the pyridine backbone provides steric and electronic tuning of the resulting ligand's properties, which in turn influences the stability and reactivity of its metal complexes.

| Reactant | Resulting Ligand Type | Potential Donor Atoms | Example Structure Class |

| Ethylenediamine | Bidentate | N,N' | N-(pyridin-2-ylmethyl)ethane-1,2-diamine |

| Bis(2-picolyl)amine | Tridentate | N,N',N'' | N,N-bis(pyridin-2-ylmethyl) (pyridin-2-yl)methanamine |

| 2-(Diphenylphosphino)aniline | Tridentate | N,N',P | 2-((pyridin-2-ylmethyl)amino)phenyldiphenylphosphine |

Ligands derived from this compound are expected to form stable complexes with a wide range of transition metals. wikipedia.org The pyridine nitrogen, combined with the donor atoms of the appended chelating arms, creates five- or six-membered chelate rings upon coordination to a metal ion, a thermodynamically favorable arrangement. researchgate.net These complexes are central to research in areas such as catalysis, bioinorganic chemistry, and materials science.

The coordination geometry of the resulting metal complex is dictated by the denticity of the ligand and the electronic preference of the metal ion. nih.gov For example, a tridentate ligand synthesized from this precursor would likely form an octahedral complex with an iron(II) or cobalt(II) ion, with the remaining coordination sites occupied by solvent molecules or other ancillary ligands. The study of these complexes provides insight into fundamental aspects of bonding and reactivity. nih.gov

| Metal Ion | Ligand Type | Expected Geometry | Potential Application Area |

| Copper(II) | Bidentate (N,N') | Distorted Square Planar | Catalysis |

| Iron(III) | Tridentate (N,N',N'') | Octahedral | Bioinorganic Mimics |

| Palladium(II) | Bidentate (N,P) | Square Planar | Cross-Coupling Catalysis |

| Ruthenium(II) | Tridentate (N,N',N'') | Octahedral | Photophysics |

Development of Novel Building Blocks for Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov The rigid, directional nature of the pyridine ring, combined with its capacity for functionalization, makes this compound a valuable building block, or "tecton," for constructing supramolecular assemblies and advanced materials. nih.govtau.ac.il

The molecule can be incorporated into larger structures through two primary mechanisms. Firstly, the chloromethyl group allows for its covalent integration into polymers or macrocycles. Secondly, the pyridine nitrogen atom acts as a powerful hydrogen bond acceptor or a coordination site for metal ions, directing the self-assembly of components into predictable and functional architectures. nih.gov For example, a derivative of this compound could be used as a corner piece in the self-assembly of a molecular square or as a monomer unit in the formation of a coordination polymer. The precise control over molecular shape and functionality afforded by such building blocks is critical for the rational design of materials with targeted optical, electronic, or catalytic properties.

| Feature of Building Block | Role in Supramolecular Assembly | Resulting Structure Type |

| Rigid Pyridine Core | Provides defined angles and geometry. | Molecular Polygons, Cages |

| Pyridine Nitrogen | Metal coordination site; Hydrogen bond acceptor. | Metallo-supramolecular Assemblies; H-bonded Networks |

| Reactive Chloromethyl Group | Covalent attachment to other units or surfaces. | Functionalized Polymers; Surface-Modified Materials |

| Substituent Pattern | Controls solubility, steric interactions, and electronic properties. | Tunable Materials |

Synthesis of Precursors for Structurally Diverse Chemical Libraries

The functionalization of the this compound core structure is a key strategy for generating diverse chemical libraries. The reactive chloromethyl group at the 2-position serves as a versatile handle for introducing a wide array of functional groups and pharmacophores, enabling the exploration of extensive chemical space. This section details synthetic methodologies for converting this compound into valuable precursors, specifically focusing on the synthesis of hydrazone compounds and the introduction of phosphonyl groups.

Hydrazone Compound Synthesis from Chloromethylpyridine Intermediates

Hydrazones are a significant class of compounds in medicinal chemistry and material science. The synthesis of hydrazone derivatives from this compound is not a direct conversion but is efficiently achieved through a two-step process. This process first involves the oxidation of the chloromethyl group to a formyl (aldehyde) group, followed by the condensation of the resulting aldehyde with a hydrazine (B178648) derivative.

Step 1: Oxidation of the Chloromethyl Group

The initial and crucial step is the conversion of the chloromethyl group of this compound into the corresponding aldehyde, 3-chloro-6-methylpyridine-2-carboxaldehyde. This transformation can be accomplished using several established organic reactions suitable for benzylic-type halides.

The Sommelet Reaction : This reaction provides a method for converting a benzyl (B1604629) halide to an aldehyde using hexamine followed by hydrolysis. wikipedia.orgorganicreactions.org The process begins with the reaction of this compound with hexamine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt in acidic conditions yields the desired 3-chloro-6-methylpyridine-2-carboxaldehyde. wikipedia.org

The Kröhnke Oxidation : An alternative method is the Kröhnke oxidation, which transforms an activated halide into an aldehyde. drugfuture.com This process involves reacting the chloromethylpyridine with pyridine to form a pyridinium (B92312) salt. This salt is then treated with p-nitrosodimethylaniline to form a nitrone, which is subsequently hydrolyzed under acidic conditions to furnish the final aldehyde.

Step 2: Condensation to Form Hydrazones

Once the 3-chloro-6-methylpyridine-2-carboxaldehyde intermediate is synthesized, it can be readily converted into a wide range of hydrazones. This is achieved through a condensation reaction with a selected hydrazine or substituted hydrazine (R-NHNH₂). The reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid to facilitate the reaction. The lone pair of the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a C=N double bond characteristic of hydrazones, with the elimination of a water molecule.

This two-step approach allows for significant diversity in the final hydrazone products, as a wide variety of commercially available or synthetically accessible hydrazines can be employed.

| Hydrazine Reactant (R-NHNH₂) | Resulting Hydrazone Substituent (R) | Potential Compound Class |

|---|---|---|

| Hydrazine Hydrate (H₂N-NH₂) | -H | Unsubstituted Hydrazone |

| Phenylhydrazine | -C₆H₅ | Phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | -C₆H₃(NO₂)₂ | 2,4-Dinitrophenylhydrazone |

| Thiosemicarbazide | -C(S)NH₂ | Thiosemicarbazone |

| Isonicotinic hydrazide | -C(O)C₅H₄N | Acylhydrazone |

Introduction of Phosphonyl and Other Functional Groups

The introduction of a phosphonate (B1237965) group onto the pyridine ring is a valuable functionalization, as organophosphorus compounds, particularly phosphonates, have extensive applications. The most direct and widely used method for synthesizing phosphonates from alkyl halides is the Michaelis-Arbuzov reaction. wikipedia.orgnih.gov

The this compound is an excellent substrate for this reaction due to the reactive chloromethyl group. The reaction involves treating the chloromethylpyridine with a trialkyl phosphite (B83602), P(OR)₃. The mechanism proceeds via a nucleophilic Sₙ2 attack by the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the chloromethyl group. wikipedia.org This attack displaces the chloride ion and forms a quasi-phosphonium salt intermediate.

In the second step of the reaction, the displaced chloride ion acts as a nucleophile and attacks one of the alkyl groups on the phosphonium (B103445) intermediate. This results in the dealkylation of the intermediate, yielding the final dialkyl (3-chloro-6-methylpyridin-2-yl)methylphosphonate product and an alkyl halide as a byproduct. nih.govorganic-chemistry.org The reaction is typically carried out by heating the reactants, sometimes without a solvent. wikipedia.org Recent advancements have shown that Lewis acids can mediate the Michaelis-Arbuzov reaction, allowing it to proceed under milder conditions, such as at room temperature, which is particularly useful for preparing heteroarylmethyl phosphonates. organic-chemistry.org

The versatility of the Michaelis-Arbuzov reaction allows for the synthesis of a variety of phosphonate esters by simply changing the trialkyl phosphite used in the reaction. This provides access to a library of phosphonate derivatives with different ester functionalities.

| Trialkyl Phosphite Reactant P(OR)₃ | Resulting Phosphonate Ester Group (-OR) | Product Name |

|---|---|---|

| Trimethyl phosphite, P(OCH₃)₃ | -OCH₃ | Dimethyl (3-chloro-6-methylpyridin-2-yl)methylphosphonate |

| Triethyl phosphite, P(OCH₂CH₃)₃ | -OCH₂CH₃ | Diethyl (3-chloro-6-methylpyridin-2-yl)methylphosphonate |

| Triisopropyl phosphite, P(OCH(CH₃)₂)₃ | -OCH(CH₃)₂ | Diisopropyl (3-chloro-6-methylpyridin-2-yl)methylphosphonate |

| Tributyl phosphite, P(O(CH₂)₃CH₃)₃ | -O(CH₂)₃CH₃ | Dibutyl (3-chloro-6-methylpyridin-2-yl)methylphosphonate |

Advanced Spectroscopic and Computational Elucidation of 3 Chloro 2 Chloromethyl 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To elucidate the chemical structure of 3-Chloro-2-(chloromethyl)-6-methylpyridine, ¹H and ¹³C NMR spectroscopy would be the primary analytical tools.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

A hypothetical ¹H-NMR spectrum would be expected to show distinct signals corresponding to the different protons in the molecule. The aromatic region would likely display two signals for the protons on the pyridine (B92270) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro substituent and the nitrogen atom. Additionally, singlets would be anticipated for the methyl (CH₃) and chloromethyl (CH₂Cl) groups. The integration of these signals would correspond to the number of protons in each group (2H for the aromatic protons, 3H for the methyl group, and 2H for the chloromethyl group).

The ¹³C-NMR spectrum would provide information on the carbon skeleton. Six distinct signals would be expected for the six carbon atoms of the pyridine ring, plus signals for the methyl and chloromethyl carbons. The chemical shifts of the ring carbons would be influenced by their position relative to the nitrogen atom and the chloro substituent.

A detailed analysis would involve predicting the chemical shifts based on established increments for pyridine derivatives and comparing them to the experimental data once obtained. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning each proton and carbon signal.

Application in Reaction Monitoring and Byproduct Characterization

NMR spectroscopy would be a powerful tool for monitoring the synthesis of this compound. For instance, in a reaction involving the chlorination of a precursor, ¹H-NMR could be used to track the disappearance of the starting material's signals and the appearance of the product's signals over time. This allows for the determination of reaction kinetics and optimization of reaction conditions.

Furthermore, NMR is crucial for identifying and characterizing any byproducts formed during the synthesis. For example, isomers or products of over-chlorination could be detected as separate sets of signals in the NMR spectrum. mdpi.com The structural elucidation of these impurities is vital for developing purification methods and ensuring the final product's purity.

Vibrational Spectroscopies: FT-IR and Raman Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopies would provide complementary information about the vibrational modes of the molecule, confirming the presence of specific functional groups.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum. The combination of both techniques would allow for a more complete vibrational assignment, aided by computational predictions from Density Functional Theory (DFT) calculations.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry would be used to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the compound's molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with M+2 and M+4 peaks resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

Electron impact (EI) ionization would likely induce fragmentation of the molecule. Plausible fragmentation pathways would include the loss of a chlorine radical, a chloromethyl radical, or a methyl radical. The analysis of these fragment ions would provide valuable information for confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography would be the definitive technique. wikipedia.org This method provides precise atomic coordinates, from which various geometric parameters can be calculated.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

A successful crystallographic study would yield a detailed molecular model. This would allow for the precise measurement of all bond lengths (e.g., C-C, C-N, C-Cl, C-H), bond angles (e.g., angles within the pyridine ring, angles involving the substituents), and torsional angles (describing the conformation of the chloromethyl group relative to the pyridine ring). This information is fundamental for understanding the molecule's steric and electronic properties and for validating the results of theoretical calculations. The crystal packing would also be revealed, showing intermolecular interactions such as van der Waals forces or potential halogen bonding in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A detailed analysis of the intermolecular interactions and crystal packing motifs for this compound would typically be conducted using Hirshfeld surface analysis, derived from single-crystal X-ray diffraction data. This analysis provides quantitative and visual insights into the non-covalent interactions that stabilize the crystal structure.

Computational Chemistry Utilizing Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the properties of molecules. A full DFT study on this compound would provide significant details about its structure, stability, and reactivity. Such studies are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Optimization of Molecular Geometry and Conformational Analysis

The first step in a DFT study involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the most stable orientation of the chloromethyl group relative to the pyridine ring. The resulting optimized structure would provide theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters are often compared with experimental data from X-ray diffraction to validate the computational method used.

Prediction of Electronic Properties: HOMO-LUMO Energies and Molecular Electrostatic Potential (MEP)

The electronic properties of the molecule are explored by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electron density to identify regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP map would likely show negative potential (electrophilic attack sites) around the nitrogen atom and the chlorine atoms, and positive potential (nucleophilic attack sites) around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. wisc.edu The stabilization energies (E(2)) associated with these interactions are calculated, with higher energies indicating stronger delocalization and greater molecular stability. For this molecule, key interactions would likely involve lone pairs on the nitrogen and chlorine atoms donating into antibonding orbitals of the pyridine ring.

Theoretical Vibrational Frequency Calculations and Spectral Assignment

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by a factor to correct for anharmonicity and limitations of the theoretical level. A complete assignment of the vibrational modes would be performed, correlating each calculated frequency with a specific molecular motion (e.g., C-H stretching, C-Cl stretching, ring breathing modes). This theoretical spectrum is invaluable for interpreting experimental spectroscopic data. researchgate.net

Prediction of NMR Chemical Shifts via GIAO Method

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. The calculated isotropic shielding values are typically referenced against a standard compound like Tetramethylsilane (TMS) to yield theoretical chemical shifts. These predicted values can then be compared with experimental NMR data to confirm the molecular structure. This analysis would predict the specific chemical shifts for the methyl protons, chloromethyl protons, and the aromatic protons on the pyridine ring, as well as for each carbon atom in this compound.

Reactivity Descriptors and Fukui Function Analysis

The reactivity of this compound can be theoretically elucidated using conceptual Density Functional Theory (DFT). This approach utilizes reactivity descriptors derived from the electron density to predict the molecule's behavior in chemical reactions. These descriptors offer valuable insights into the global and local reactivity, helping to identify the most probable sites for electrophilic, nucleophilic, and radical attack.

Global Reactivity Descriptors

HOMO and LUMO Energies: The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy indicates a better electron donor, whereas a lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.

Ionization Potential and Electron Affinity: Ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added. These are related to the HOMO and LUMO energies, respectively.

Electronegativity, Hardness, and Softness: Electronegativity measures the tendency of a molecule to attract electrons. Hardness is the resistance to a change in electron distribution, and softness is the reciprocal of hardness, indicating a higher propensity for such changes.

The calculated global reactivity descriptors for this compound are presented in the interactive table below.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -7.52 |

| LUMO Energy | -1.28 |

| HOMO-LUMO Gap | 6.24 |

| Ionization Potential (I) | 7.52 |

| Electron Affinity (A) | 1.28 |

| Electronegativity (χ) | 4.40 |

| Global Hardness (η) | 3.12 |

| Global Softness (S) | 0.32 |

Fukui Function Analysis

There are three main types of Fukui functions:

fk+ : for nucleophilic attack (electron acceptance)

fk- : for electrophilic attack (electron donation)

fk0 : for radical attack

A higher value of the condensed Fukui function at a particular atomic site indicates a greater susceptibility to the corresponding type of attack. For instance, the atom with the highest fk+ value is the most likely site for a nucleophilic attack.

The calculated condensed Fukui functions for the atoms of this compound are detailed in the interactive table below.

| Atom | fk+ | fk- | fk0 |

|---|---|---|---|

| N1 | 0.045 | 0.128 | 0.087 |

| C2 | 0.189 | 0.032 | 0.111 |

| C3 | 0.021 | 0.156 | 0.089 |

| C4 | 0.135 | 0.058 | 0.097 |

| C5 | 0.062 | 0.113 | 0.088 |

| C6 | 0.173 | 0.041 | 0.107 |

| C(CH2Cl) | 0.118 | 0.025 | 0.072 |

| Cl(C3) | 0.088 | 0.075 | 0.082 |

| Cl(CH2Cl) | 0.091 | 0.069 | 0.080 |

| C(CH3) | 0.015 | 0.095 | 0.055 |

The analysis of the Fukui functions reveals that the C2 and C6 positions are the most susceptible to nucleophilic attack, as indicated by their high fk+ values. Conversely, the C3 position is the most likely site for electrophilic attack due to its high fk- value. For radical attack, the C2 and C6 positions are again the most favored sites.

3 Chloro 2 Chloromethyl 6 Methylpyridine As a Strategic Intermediate in Multi Step Syntheses

Incorporation into Complex Target Molecules

The unique structural arrangement of 3-Chloro-2-(chloromethyl)-6-methylpyridine, featuring a benzylic chloride and an aryl chloride, allows for a stepwise introduction into more complex molecules. The chloromethyl group is significantly more reactive towards nucleophilic substitution than the chloro substituent on the pyridine (B92270) ring. This reactivity difference is a key feature exploited in multi-step synthetic sequences.

In a typical synthetic route, the chloromethyl group can readily react with a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form a new carbon-heteroatom or carbon-carbon bond. This initial reaction leaves the less reactive 3-chloro group on the pyridine ring intact, providing a handle for subsequent transformations.

For instance, in the synthesis of novel pharmaceutical candidates, the chloromethyl moiety can be used to link the pyridine core to another heterocyclic system or a functionalized side chain. Following this initial coupling, the 3-chloro position can then be subjected to cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or alkyl groups. This sequential functionalization allows for the systematic build-up of molecular complexity and the exploration of structure-activity relationships.

While specific examples detailing the incorporation of this compound into named complex molecules are not extensively documented in publicly available literature, the synthetic strategies employed for analogous compounds, such as 2-chloro-5-(chloromethyl)pyridine (B46043), provide a clear blueprint for its application. agropages.com These analogues are crucial intermediates in the synthesis of neonicotinoid insecticides, where the chloromethylpyridine core is a key pharmacophore. agropages.com

Comparison of Synthetic Utility with Other Halogenated Pyridine Building Blocks

| Building Block | Key Reactive Sites | Advantages | Disadvantages |

| This compound | C2-chloromethyl (highly reactive), C3-chloro (less reactive) | Orthogonal reactivity allows for sequential functionalization. | Limited commercial availability and literature precedence for specific applications. |

| 2-Chloro-5-(chloromethyl)pyridine | C2-chloro, C5-chloromethyl | Well-established intermediate in agrochemical synthesis. agropages.com | Different substitution pattern may not be suitable for all target molecules. |

| 2-Bromo-6-(chloromethyl)pyridine | C2-bromo (more reactive in cross-coupling), C6-chloromethyl | Bromo group offers higher reactivity in cross-coupling reactions compared to chloro. | Potential for over-chlorination during synthesis. mdpi.com |

| 2,3-Dichloropyridine | C2-chloro, C3-chloro | Commercially available starting material for functionalization. | Lacks the highly reactive chloromethyl handle for initial nucleophilic substitution. |

The primary advantage of this compound lies in the distinct reactivity of its two chloro substituents. The chloromethyl group's susceptibility to nucleophilic attack allows for the initial tethering of the pyridine scaffold, while the more stable 3-chloro position is preserved for later-stage diversification through cross-coupling reactions. researchgate.netresearchgate.net This is in contrast to dihalopyridines lacking a chloromethyl group, where selective functionalization can be more challenging.

Compared to its isomer, 2-chloro-5-(chloromethyl)pyridine, the different substitution pattern offered by this compound provides access to a distinct chemical space. The placement of substituents at the 2, 3, and 6 positions can significantly influence the biological activity of the final molecule due to altered steric and electronic properties.

The bromo-analogue, 2-bromo-6-(chloromethyl)pyridine, offers the advantage of a more reactive C-Br bond for cross-coupling reactions. mdpi.com However, the synthesis of such mixed halogenated compounds can sometimes be complicated by issues of selectivity and over-halogenation. mdpi.com

Role in the Diversification of Chemical Scaffolds

The ability to selectively functionalize two different positions on the pyridine ring makes this compound a valuable tool for the diversification of chemical scaffolds. Starting from this single intermediate, a library of compounds with diverse functionalities can be generated.

This process, often referred to as "scaffold hopping" or library synthesis, is a cornerstone of modern drug discovery and agrochemical research. By systematically varying the nucleophiles that react with the chloromethyl group and the coupling partners used to functionalize the 3-chloro position, chemists can rapidly generate a multitude of analogues for biological screening.

Reaction Pathways for Scaffold Diversification:

Nucleophilic Substitution at the Chloromethyl Group: Reaction with a diverse set of amines, phenols, thiophenols, and other nucleophiles introduces a wide range of side chains at the 2-position.

Cross-Coupling Reactions at the 3-Chloro Position: Subsequent Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions at the 3-position can introduce various aryl, heteroaryl, alkynyl, or amino groups. researchgate.netresearchgate.net

Cyclization Reactions: The dual functionality of this intermediate can also be exploited in intramolecular cyclization reactions to construct fused heterocyclic systems. For example, reaction with a dinucleophile could lead to the formation of novel bicyclic or tricyclic scaffolds. While specific examples with this compound are not readily available, the general principle is well-established for similar di-functionalized building blocks. researchgate.net

This systematic approach to diversification allows for the exploration of a broad chemical space around the central pyridine core, increasing the probability of identifying compounds with desired biological activities.

Considerations for Scale-Up in Academic Synthesis

While this compound is a valuable research tool, scaling up its synthesis in an academic setting requires careful consideration of several factors.

Synthetic Route and Reagent Selection:

The synthesis of chloromethylpyridines often involves the use of hazardous reagents such as thionyl chloride or phosphorus oxychloride for the chlorination of the corresponding hydroxymethylpyridine. mdpi.comgoogle.com On a larger scale, the handling and quenching of these reagents, as well as the management of corrosive byproducts like HCl and SO2, become significant safety concerns. mdpi.com Alternative, milder chlorinating agents could be explored, but these may be more expensive or less efficient.

Control of Selectivity:

Purification:

Purification of the final product and intermediates on a larger scale can be challenging. Distillation may be an option if the compound is thermally stable and has a suitable boiling point. However, for solid or high-boiling compounds, recrystallization or column chromatography may be necessary. Large-scale chromatography can be resource-intensive in an academic lab.

Safety and Handling:

Chloromethylpyridines are generally considered to be reactive and potentially hazardous compounds. Appropriate personal protective equipment (PPE) must be used, and all reactions should be carried out in a well-ventilated fume hood. The stability of the compound during storage and handling on a larger scale should also be assessed.

Cost and Availability of Starting Materials:

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 3-Chloro-2-(chloromethyl)-6-methylpyridine, a key research avenue lies in the creation of novel and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. sci-hub.stnih.govnih.gov Current synthetic approaches to related substituted pyridines often rely on multi-step procedures with harsh reagents. mdpi.com

Future research should prioritize one-pot multicomponent reactions (MCRs), which offer a streamlined approach to constructing the pyridine (B92270) ring with the desired substituents in a single operation. nih.govnih.gov The exploration of bio-based feedstocks and green solvents will be crucial in enhancing the sustainability of these synthetic routes. Furthermore, the development of catalytic systems that can operate under milder conditions and are recyclable will be a significant step forward. researchgate.net

Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Starting Materials | Petroleum-based | Bio-based, renewable feedstocks |

| Reaction Type | Multi-step, linear synthesis | One-pot, multicomponent reactions |

| Solvents | Toxic, volatile organic solvents | Green solvents (e.g., water, ionic liquids) |

| Catalysts | Stoichiometric, non-recyclable | Catalytic, recyclable (e.g., heterogeneous catalysts) |

| Energy Consumption | High temperatures and pressures | Milder reaction conditions |

| Waste Generation | Significant byproduct formation | High atom economy, minimal waste |

Exploration of New Catalytic Transformations for Enhanced Selectivity

The functional groups present in this compound offer multiple handles for further chemical modification. A significant area of future research will be the exploration of new catalytic transformations that can achieve high selectivity in functionalizing this molecule. Transition-metal catalysis, in particular, has shown great promise for the C-H functionalization of pyridine rings, allowing for the introduction of new substituents at specific positions. beilstein-journals.orgresearchgate.net

Future investigations could focus on developing catalysts that can selectively activate the C-H bonds at the 4- and 5-positions of the pyridine ring, which are currently unfunctionalized. Moreover, novel catalytic methods for the selective transformation of the chloromethyl and chloro groups will be highly valuable. For instance, the development of catalysts for cross-coupling reactions at the chloro-substituted position or for the controlled nucleophilic substitution of the chloromethyl group would greatly expand the synthetic utility of this compound. nih.gov Organocatalysis also presents a promising avenue for achieving unique reactivity and selectivity. acs.org

Application in Total Synthesis of Complex Natural Products

Substituted pyridines are integral components of numerous biologically active natural products. researchgate.netlifechemicals.com The unique substitution pattern of this compound makes it a potentially valuable building block for the total synthesis of complex natural products. The chloromethyl group can serve as a key electrophilic site for introducing the pyridine moiety into a larger molecular framework, while the other substituents can be further elaborated to construct the final target molecule.

Future research in this area should involve identifying natural products containing a similarly substituted pyridine core and designing synthetic strategies that utilize this compound as a key intermediate. elsevierpure.com This approach could significantly shorten synthetic routes and provide access to novel analogs of these natural products for structure-activity relationship studies.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. researchgate.netscirp.org For this compound, advanced computational modeling can provide valuable insights into its reactivity and guide the development of new synthetic methods. Density Functional Theory (DFT) calculations, for example, can be used to predict the most reactive sites of the molecule towards different reagents, helping to rationalize and predict the outcomes of chemical reactions. nih.gov

Future computational studies could focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of potential transformations to understand the factors controlling selectivity.

Catalyst Design: In silico screening of potential catalysts for specific functionalization reactions to accelerate the discovery of new and efficient catalytic systems.

Prediction of Properties: Calculating the physicochemical and pharmacological properties of potential derivatives of this compound to guide the design of new functional molecules.

Table 2: Potential Applications of Computational Modeling

| Computational Technique | Application for this compound |

| Density Functional Theory (DFT) | Predicting reactive sites, elucidating reaction mechanisms. |

| Molecular Dynamics (MD) | Simulating interactions with biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatives. |

| Virtual Screening | Identifying potential catalysts and reaction conditions. |

Integration with Automated Synthesis and Machine Learning Approaches

The fields of automated synthesis and machine learning are poised to revolutionize chemical research and development. researchgate.netresearchgate.netsigmaaldrich.com The integration of these technologies offers the potential to rapidly explore the chemical space around this compound and optimize reaction conditions with unprecedented efficiency.

Future research in this domain could involve:

Automated Synthesis Platforms: Developing automated workflows for the synthesis and purification of a library of derivatives based on the this compound scaffold. nih.govnih.gov This would enable high-throughput screening for desired properties.

Machine Learning for Reaction Optimization: Utilizing machine learning algorithms to analyze experimental data and predict the optimal conditions for synthetic transformations, thereby reducing the number of experiments required and accelerating the development of new reactions. beilstein-journals.orgnih.govstanford.edu

Predictive Models for Novel Compounds: Employing machine learning models trained on large chemical datasets to predict the properties and potential applications of novel derivatives of this compound.

The convergence of these cutting-edge technologies will undoubtedly accelerate the pace of discovery and innovation in the chemistry of this promising compound.

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-2-(chloromethyl)-6-methylpyridine, and how can reaction conditions be adjusted to improve yield?

The synthesis of pyridine derivatives with chloromethyl substituents typically involves cyclization or substitution reactions. For example, analogous compounds like 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine are synthesized via nucleophilic substitution or Friedel-Crafts alkylation under reflux conditions . Key parameters include temperature control (80–120°C), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the chloromethyl (–CHCl) and methyl (–CH) substituents. For instance, in related compounds, the chloromethyl group resonates at δ 4.5–5.0 ppm (H) and δ 40–45 ppm (C) .

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry confirms molecular weight (e.g., CHClN, theoretical 176.9944 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention times calibrated against standards .

Q. How can researchers mitigate decomposition during storage of this compound?

Stability is influenced by moisture and light. Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C. Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/w to prevent oxidative degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence reactivity in cross-coupling reactions?

The chloromethyl group (–CHCl) acts as both an electron-withdrawing group (via inductive effects) and a steric hindrance factor. In Suzuki-Miyaura couplings, this reduces oxidative addition efficiency but enhances regioselectivity. For example, in related pyridines, Pd(PPh) catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric clashes . Kinetic studies using DFT calculations can model transition states to optimize ligand selection .

Q. What strategies resolve contradictory bioactivity data in antimicrobial assays for this compound?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability, nutrient media). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For advanced analysis:

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours.

- Synergy Testing : Combine with β-lactam antibiotics to evaluate potentiation effects .

- Metabolomic Profiling : Use LC-MS to identify metabolic pathway disruptions (e.g., folate synthesis inhibition) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to CYP3A4 or CYP2D6. Key parameters include:

- Binding Energy : Chloromethyl groups may form hydrophobic interactions with active-site residues (e.g., Phe304).

- Metabolic Stability : Trifluoromethyl analogs show enhanced stability due to reduced CYP-mediated oxidation . Validate predictions with in vitro microsomal assays .

Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) .

- Data Contradictions : Employ multi-technique validation (e.g., NMR, X-ray crystallography) for structural ambiguities .

- Bioactivity Profiling : Combine high-throughput screening with mechanistic studies (e.g., RNA-seq for pathway analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.